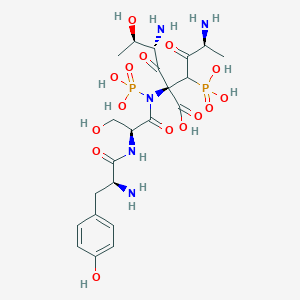
1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2S-cis)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2S-cis)-, commonly known as Lamivudine, is a nucleoside reverse transcriptase inhibitor (NRTI) used for the treatment of human immunodeficiency virus (HIV) and hepatitis B virus (HBV) infections. It was first approved by the US Food and Drug Administration (FDA) in 1995 and has since become an important component of combination antiretroviral therapy (cART).
作用機序
Lamivudine is a nucleoside analogue that is phosphorylated by cellular enzymes to its active triphosphate form. This form competes with the natural nucleoside triphosphates for incorporation into the growing viral DNA chain, resulting in chain termination and inhibition of viral replication.
Biochemical and Physiological Effects:
Lamivudine has been shown to have a good safety profile, with few adverse effects reported. The most common side effects include headache, nausea, and diarrhea. Lamivudine has also been associated with the development of drug resistance, which can limit its effectiveness in long-term treatment.
実験室実験の利点と制限
Lamivudine is widely available and relatively easy to synthesize, making it a useful tool for laboratory experiments. Its mechanism of action is well understood, and it has been extensively studied in both in vitro and in vivo models. However, its specificity for reverse transcriptase can limit its usefulness in experiments that require inhibition of other enzymes.
将来の方向性
There are several areas of future research for Lamivudine. One potential direction is the development of new analogues with improved antiviral activity and reduced toxicity. Another area of interest is the use of Lamivudine in combination with other antiviral drugs to improve treatment outcomes. Additionally, there is ongoing research into the use of Lamivudine for the prevention of mother-to-child transmission of HIV and the treatment of other viral infections, such as Epstein-Barr virus and herpes simplex virus.
合成法
The synthesis of Lamivudine involves the condensation of 2,3,5-tri-O-acetyl-D-ribose with 2-amino-6-chloropurine in the presence of trifluoroacetic acid to form 2,3,5-tri-O-acetyl-1-(2-amino-6-chloropurin-9-yl)-beta-D-ribofuranose. This intermediate is then treated with thionyl chloride to form the corresponding 2,3,5-tri-O-acetyl-1-(2-chloro-6-(chloromethyl)pyrimidin-4-yl)-beta-D-ribofuranose, which is then reacted with 1,3-oxathiolane-2-methanol in the presence of a base to yield Lamivudine.
科学的研究の応用
Lamivudine has been extensively studied for its antiviral activity against HIV and HBV. It works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of these viruses. Lamivudine has been shown to reduce viral load, increase CD4 cell counts, and delay disease progression in HIV-infected individuals. In addition, Lamivudine has been found to be effective in the treatment of chronic hepatitis B, reducing viral replication and improving liver function.
特性
CAS番号 |
149819-73-8 |
|---|---|
製品名 |
1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2S-cis)- |
分子式 |
C9H10ClN5O2S |
分子量 |
287.73 g/mol |
IUPAC名 |
[(2S,5R)-5-(2-amino-6-chloropurin-9-yl)-1,3-oxathiolan-2-yl]methanol |
InChI |
InChI=1S/C9H10ClN5O2S/c10-7-6-8(14-9(11)13-7)15(3-12-6)4-2-18-5(1-16)17-4/h3-5,16H,1-2H2,(H2,11,13,14)/t4-,5+/m1/s1 |
InChIキー |
ZQYFBYPPSPKXNN-UHNVWZDZSA-N |
異性体SMILES |
C1[C@@H](O[C@@H](S1)CO)N2C=NC3=C2N=C(N=C3Cl)N |
SMILES |
C1C(OC(S1)CO)N2C=NC3=C2N=C(N=C3Cl)N |
正規SMILES |
C1C(OC(S1)CO)N2C=NC3=C2N=C(N=C3Cl)N |
同義語 |
2-ACHMO-purine 2-amino-6-chloro-9-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)purine 2-amino-6-chloro-9-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)purine, (2S-trans)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Methyl (2R,3R,6R,8S,9R,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B234404.png)

![N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B234407.png)
![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[4-(methylamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B234427.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide](/img/structure/B234428.png)

